molecular formula C11H14ClFN2O B1448464 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride CAS No. 1461705-18-9

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Cat. No. B1448464
M. Wt: 244.69 g/mol
InChI Key: SGJRUEBAENLOJP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound with the CAS Number: 1461705-18-9 . It has a molecular weight of 244.7 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl) (2-fluorophenyl)methanone hydrochloride . It is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is 1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9 (10)11 (15)14-6-5-8 (13)7-14;/h1-4,8H,5-7,13H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is an oil . It is stored at room temperature .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis and Reactions of Nitroxides : Hankovszky et al. (1989) explored the synthesis of fluorophenyl- and bis(fluorophenyl)pyrrolidin-1-oxyls from corresponding nitrones with Grignard reagents. This included the conversion of tetramethyl-3-formyl-3-pyrrolin-1-oxyl to tetramethyl-3-(4-fluorobenzoyl)-3-pyrrolin-1-oxyl, illustrating a pathway for the synthesis of compounds related to 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Hankovszky et al., 1989).

  • Pyrrole and Pyrrole Derivatives : Anderson and Liu (2000) discuss the preparation of pyrrole derivatives through condensation of amines with carbonyl-containing compounds. This includes derivatives like pyrrolines and pyrrolidines, relevant to understanding the synthesis and applications of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Anderson & Liu, 2000).

Chemical Reactions and Kinetics

  • Reactions between Fluoro-Dinitrobenzene and Amines : Mancini et al. (2004) studied the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and pyrrolidine in various solvent systems, providing insight into the reactivity of related fluorobenzene and pyrrolidine structures (Mancini, Fortunato, & Vottero, 2004).

  • Synthesis of Pyrrolidines and Pyrrolidinones : Wei et al. (2019) demonstrated the iron-catalyzed synthesis of pyrrolidines and pyrrolidinones through hydrosilylation, relevant to the chemical transformations of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Wei, Netkaew, & Darcel, 2019).

Chemical Stability and Degradation

  • Stability of Amine Blends : Vevelstad et al. (2022) investigated the chemical stability of a blend of amines, including pyrrolidine, in the context of CO2 capture. Their findings provide insights into the stability and degradation pathways of amine structures similar to 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Vevelstad et al., 2022).

Application in Fluorescence and Spectroscopy

  • Fluorescent Probes for DNA Detection : Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines with pyrrolidine and explored their application as fluorescent probes for DNA detection. This highlights the potential of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride derivatives in bioimaging and molecular diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Safety And Hazards

The safety information for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14;/h1-4,8H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJRUEBAENLOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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